Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate is a compound that belongs to the class of fused heterocycles.
Vorbereitungsmethoden
The synthesis of methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate can be achieved through various synthetic routes. One common method involves the synthesis from pyrrole derivatives. This process typically includes the formation of bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent multistep synthesis . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also employed in the preparation of this compound .
Analyse Chemischer Reaktionen
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is a key component in the development of kinase inhibitors, which are crucial in cancer therapy . Additionally, this compound is part of the structure of antiviral drugs like remdesivir, which has been used in the treatment of COVID-19 . Its versatility makes it valuable in various industrial applications as well.
Wirkmechanismus
The mechanism of action of methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. In the case of kinase inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that are essential for cancer cell proliferation and survival . For antiviral applications, the compound interferes with the replication of viral RNA, thereby inhibiting the spread of the virus .
Vergleich Mit ähnlichen Verbindungen
Methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate is unique due to its fused heterocyclic structure, which imparts specific chemical and biological properties. Similar compounds include pyrrolo[2,1-f][1,2,4]triazine derivatives such as avapritinib and remdesivir . These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold but differ in their functional groups and specific applications. For instance, avapritinib is primarily used as a kinase inhibitor in cancer therapy, while remdesivir is an antiviral drug .
Eigenschaften
Molekularformel |
C9H10N4O2 |
---|---|
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
methyl 2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetate |
InChI |
InChI=1S/C9H10N4O2/c1-15-8(14)5-7-11-9(10)6-3-2-4-13(6)12-7/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
AMPORJWQSMXJGC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=NN2C=CC=C2C(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.